molecular formula C23H34O2 B117281 Docosahexaenoic acid methyl ester CAS No. 2566-90-7

Docosahexaenoic acid methyl ester

Cat. No. B117281
CAS RN: 2566-90-7
M. Wt: 342.5 g/mol
InChI Key: VCDLWFYODNTQOT-JDPCYWKWSA-N
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Description

Docosahexaenoic Acid methyl ester is a methylated docosahexaenoic acid analog which can be intercalated into membrane phospholipids without being oxidized or hydrolyzed .


Synthesis Analysis

The synthesis of Docosahexaenoic Acid methyl ester involves a dual approach: (i) the direct thiyl radical-catalyzed isomerization of cis-DHA methyl ester and (ii) the two-step synthesis from cis-DHA methyl ester via monoepoxides as intermediates .


Molecular Structure Analysis

The molecular structure of Docosahexaenoic Acid methyl ester can be found in various databases such as the NIST Chemistry WebBook . Further analysis of its structure can be performed using techniques such as liquid chromatography–mass spectrometry .


Chemical Reactions Analysis

Docosahexaenoic Acid (DHA) is mostly esterified in food and is easily oxidized by exposure to heat or light. Hydroperoxide positions of DHA mono-hydroperoxide (DHA;OOH) provide information on oxidation mechanisms . The oxidation of DHA can progress even in refrigeration .


Physical And Chemical Properties Analysis

The physical and chemical properties of Docosahexaenoic Acid methyl ester can be analyzed using various techniques such as infrared spectroscopy . More detailed information can be found in databases such as PubChem .

Scientific Research Applications

Biotechnological Production Docosahexaenoic acid (DHA) can be biotechnologically produced using marine microorganisms. A high-yielding strain of Thraustochytrium sp. from Indian mangroves showed promising yields of DHA methyl ester, making it ideal for commercial production (Chandrasekaran, Roy, & Chadha, 2018).

Method Development for DHA Determination A method for determining DHA in bovine milk involves direct methylation without lipid extraction, using argentous ions for concentration and thin-layer chromatography for detection. This process facilitates practical, semi-quantitative DHA determination (Kozutsumi et al., 2003).

Lipid Encapsulation Encapsulation of DHA methyl ester in a solid lipid matrix provides a barrier to prooxidant compounds, limiting oxidative degradation. This approach is beneficial for functional foods and feeds to improve shelf life and stability (Holser, 2012).

Isomer Identification in Supplements Identifying geometrical monotrans isomers of DHA methyl ester is crucial for analytical and nutraceutical applications. A study reported the preparation, separation, and identification of these isomers, which are significant in evaluating omega-3 supplements (Menounou et al., 2018).

Functional Food Ingredients DHA methyl ester has been explored as a model compound for functional foods. Its encapsulation in solid lipid particles provides a method to inhibit oxidation, enhancing the product's shelf life and suitability for various applications (Holser, 2012).

Esterification Processes The enzymatic production of DHA methyl ester from waste fatty acids presents an efficient, solvent-free process. This method transforms industrial waste into valuable products, highlighting the potential of biotechnological applications in waste management (Watanabe et al., 2002).

Safety And Hazards

When handling Docosahexaenoic Acid methyl ester, it is recommended to avoid breathing vapours, mist or gas. Remove all sources of ignition. Beware of vapours accumulating to form explosive concentrations. Vapours can accumulate in low areas .

Future Directions

Future research on Docosahexaenoic Acid methyl ester could focus on its oxidation behavior in the gastrointestinal tract , its role in neurodevelopment and neuroprotection , and its potential health benefits .

properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLWFYODNTQOT-JDPCYWKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016115
Record name (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosahexaenoic acid methyl ester

CAS RN

2566-90-7
Record name (4Z,7Z,10Z,13Z,16Z,19Z)-Methyl docosa-4,7,10,13,16,19-hexaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
AY Taha, T Zahid, T Epps, MO Trepanier, WM Burnham… - Brain research, 2013 - Elsevier
Excitatory sharp waves (SPWs) originating from the hippocampus are considered to model the interictal “spikes” that occur in people with temporal lobe epilepsy. Docosahexaenoic acid …
Number of citations: 27 www.sciencedirect.com
K Chandrasekaran, RK Roy, A Chadha - Algal research, 2018 - Elsevier
Docosahexaenoic acid [DHA], an important nutraceutical, generally isolated from fish can be derived from a marine heterotroph microalgae of the thraustochytrid family. In this study, …
Number of citations: 28 www.sciencedirect.com
R Holser - Biocatalysis and Agricultural Biotechnology, 2012 - Elsevier
… Lipid particles were prepared from docosahexaenoic acid methyl ester, trimyristin, triolein, … and 50 mg tristearin with 10 mg docosahexaenoic acid methyl ester dispersed into 4 mL of …
Number of citations: 3 www.sciencedirect.com
J Zhao, Y Ren, C Yu, X Chen… - Journal of separation …, 2017 - Wiley Online Library
… Docosahexaenoic acid methyl ester (DHAM) and eicosapentaenoic acid methyl ester (EPAM) were purchased from ANPEL Scientific Instrument (Shanghai, China). Internal standard …
PC Hu, BH Chen - Journal of agricultural and food chemistry, 2002 - ACS Publications
… acid methyl ester and docosahexaenoic acid methyl ester during illumination may fail to … It is also possible that both linoleic acid methyl ester and docosahexaenoic acid methyl ester …
Number of citations: 28 pubs.acs.org
XJ Yu, ZQ Yu, YL Liu, J Sun, JY Zheng… - Applied biochemistry and …, 2015 - Springer
… The nonadecanoic acid methyl ester and the docosahexaenoic acid methyl ester standards were purchased from Sigma-Aldrich (St. Louis, USA). The BF3-methanol was purchased …
Number of citations: 38 link.springer.com
T Furuta, R Zhao, M Nojima… - … congress program and …, 2004 - jstage.jst.go.jp
… In this study, we investigated the autoxidation of DHA oil and docosahexaenoic acid methyl ester by measuring the headspace oxygen depletion in the vessel containing DHAs. The …
Number of citations: 3 www.jstage.jst.go.jp
XJ Yu, JH Liu, J Sun, JY Zheng, YJ Zhang… - Industrial Crops and …, 2016 - Elsevier
… The nonadecanoic acid methyl ester and the docosahexaenoic acid methyl ester standards were purchased from Sigma–Aldrich (St. Louis, USA). The BF 3 -methanol was purchased …
Number of citations: 23 www.sciencedirect.com
FS Henna Lu, MH Norziah - International journal of food …, 2010 - Wiley Online Library
Wholemeal bread and white bread were prepared by substituting shortening with refined menhaden fish oil (0.5%, 1.0% and 1.5% w/w). The stability of eicosapentaenoic acid (EPA) …
Number of citations: 4 ifst.onlinelibrary.wiley.com
GS Wu, NA Rao - Oxidative Stress Biomarkers and Antioxidant Protocols, 2002 - Springer
… The mass spectrometry of trimethylsilyl ether, methyl ester derivatives of isomeric hydroxy docosahexaenoic acid methyl ester (HDHE) has previously been characterized by two studies (…
Number of citations: 1 link.springer.com

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